2-(Azepan-1-yl)ethanethioamide
Description
2-(Azepan-1-yl)ethanethioamide is a thioamide derivative featuring a seven-membered azepane ring linked to an ethanethioamide backbone. Thioamides are structurally analogous to amides, where the oxygen atom is replaced by sulfur, enhancing their electron-donating capacity and metal-chelating properties. These analogues are often synthesized for their biological activities, including fungicidal, antibacterial, and pharmaceutical applications .
Properties
Molecular Formula |
C8H16N2S |
|---|---|
Molecular Weight |
172.29 g/mol |
IUPAC Name |
2-(azepan-1-yl)ethanethioamide |
InChI |
InChI=1S/C8H16N2S/c9-8(11)7-10-5-3-1-2-4-6-10/h1-7H2,(H2,9,11) |
InChI Key |
YJCLQTXODWONRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Thioamide derivatives exhibit distinct physicochemical behaviors based on substituent groups. The following table compares key parameters from the evidence:
Key Observations:
- Ring Size and Flexibility : Azepane (7-membered) and piperidine (6-membered) substituents influence steric effects and molecular packing. For example, compound 21 (morpholine, a 6-membered oxygen-containing ring) has a lower melting point (66–67°C) than compound 20 (phenylpiperazine, a bulkier substituent) (177–179°C), suggesting reduced crystallinity with flexible substituents .
- Electron-Withdrawing Groups : The 4-chlorophenyl group in compounds 21 and 22 enhances stability via halogen bonding, reflected in moderate melting points (66–84°C) .
- Sulfur Interactions : highlights S⋯S contacts (2.972 Å) in thioamide-containing compounds, which stabilize crystal structures and may influence solubility .
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